5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde
Description
Properties
IUPAC Name |
5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-9-5-13(6-10(2)14(9)15)17-8-12-4-3-11(7-16)18-12/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDNOEWFSPXSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 4-chloro-3,5-dimethylphenol with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated to reflux, allowing the formation of the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid.
Reduction: 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorinated phenoxy group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Key Observations :
- Biological Activity : The substitution of the furan-carbaldehyde group with an acetic acid moiety (as in 602-UC) is critical for auxin-like activity in plants, suggesting that the target compound may exhibit divergent biological behavior due to its aldehyde functionality .
- Heterocyclic Core: Replacing the furan ring with pyridine (as in 6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine) introduces basicity and hydrogen-bonding capabilities, which could enhance solubility in polar solvents .
Thermodynamic Properties
While direct thermodynamic data for this compound are unavailable, insights can be drawn from studies on nitrophenyl-furan-2-carbaldehydes :
| Property | 5-(4-Nitrophenyl)-furan-2-carbaldehyde | Hypothesized for Target Compound |
|---|---|---|
| ΔsubH° (kJ/mol, 298.15 K) | 98.3 ± 1.2 | Likely lower (less polarizable substituents) |
| Vapor Pressure (Pa, 298.15 K) | 0.12 ± 0.01 | Higher (due to reduced polarity) |
| ΔfH°(crystalline, kJ/mol) | -352 ± 2 | Less negative (weaker intermolecular forces) |
Explanation :
- The chloro-dimethylphenoxy group is less polar than the nitrophenyl group, which likely reduces the enthalpy of sublimation (ΔsubH°) and increases vapor pressure .
- Standard molar formation enthalpy (ΔfH°) for the target compound may be less exothermic due to weaker crystal lattice stabilization compared to nitro-substituted analogs.
Biological Activity
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde is an organic compound notable for its complex structure, which includes a furan ring, a chlorinated phenoxy group, and an aldehyde functional group. Its molecular formula is , and it has a molecular weight of approximately 264.71 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the realms of pharmacology and biochemistry.
Synthesis
The synthesis of this compound generally involves the reaction of 4-chloro-3,5-dimethylphenol with furan-2-carbaldehyde. The reaction typically requires a base such as sodium hydroxide and is conducted in a solvent like ethanol under reflux conditions. This method allows for the formation of the desired product through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the chlorinated phenoxy group may enhance binding affinity and specificity for certain targets, making it a candidate for further pharmacological studies.
Case Studies and Research Findings
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzyme activities, similar to other phenolic compounds known for their enzymatic inhibition properties. For instance, it has been hypothesized that it could affect tyrosinase activity, which is crucial in melanin production .
- Antioxidant Properties : Research indicates that compounds with similar structures often exhibit antioxidant properties. This suggests that this compound may also possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
- Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of related compounds on various cell lines. While specific data on this compound's cytotoxicity is limited, its structural analogs have shown varying degrees of cytotoxic effects depending on concentration and exposure time .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Known Activity |
|---|---|---|
| 4-Chloro-3,5-dimethylphenol | Phenolic | Antimicrobial |
| Furan-2-carbaldehyde | Aldehyde | Used in organic synthesis |
| 5-Hydroxymethylfuran derivatives | Furan-based | Antioxidant and anti-inflammatory |
The unique combination of functional groups in this compound sets it apart from its analogs, potentially offering distinct biological activities that warrant further investigation.
Q & A
Q. What are the optimal synthetic routes for 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde?
Methodological Answer: The synthesis typically involves coupling a substituted phenoxy group to a furan-2-carbaldehyde core. Key steps include:
- Mitsunobu Reaction : Utilize 4-chloro-3,5-dimethylphenol and 5-(hydroxymethyl)furan-2-carbaldehyde in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the ether linkage .
- Nucleophilic Substitution : React 4-chloro-3,5-dimethylphenol with a bromomethyl-furan derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water for high purity (>95%) .
Q. How can structural characterization be performed for this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 9.6 ppm (aldehyde proton), δ 6.5–7.2 ppm (furan and aromatic protons), δ 2.3 ppm (methyl groups) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with ESI-MS confirms molecular ion [M+H]⁺ at m/z 295.07 .
- FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether) .
Advanced Research Questions
Q. How do structural modifications influence biological activity in related compounds?
Methodological Answer: Structure-activity relationship (SAR) studies on analogs reveal:
- Chlorine Substitution : The 4-chloro-3,5-dimethylphenoxy group enhances lipophilicity, improving membrane permeability in antimicrobial assays .
- Furan Modifications : Replacing the aldehyde with a carboxylic acid (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) shifts activity from antifungal to anti-inflammatory pathways .
Q. How can conflicting bioactivity data be resolved in screening assays?
Methodological Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values) often arise from assay conditions. Mitigation strategies include:
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Q. What analytical challenges arise in quantifying trace impurities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
